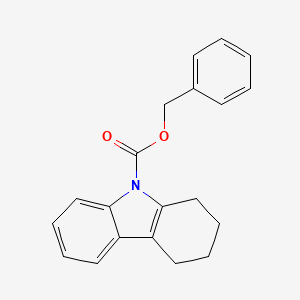
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are known for their nitrogen-containing aromatic heterocyclic structures, which exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate typically involves the hydrogenation of tetrahydrocarbazole derivatives. The process includes dissolving tetrahydrocarbazole in alcohol or ester solvents, followed by hydrogenation using hydrogen gas in the presence of a catalyst such as palladium or platinum . The reaction is usually conducted at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with catalysts.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated carbazole compounds .
Aplicaciones Científicas De Investigación
Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes like butyrylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic signaling and potentially improve cognitive function in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of Benzyl 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate, known for its use in pharmaceutical intermediates and alkaloid synthesis.
Polycarbazole: A conducting polymer with excellent optoelectronic properties, used in nanodevices and electrochemical transistors.
Indole Derivatives: Compounds with a similar aromatic heterocyclic structure, known for their diverse biological activities and therapeutic potential.
Uniqueness
This compound is unique due to its specific benzyl ester functional group, which can influence its chemical reactivity and biological activity. This compound’s versatility in functionalization and stability makes it a valuable candidate for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H19NO2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
benzyl 1,2,3,4-tetrahydrocarbazole-9-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-4,6,8-10,12H,5,7,11,13-14H2 |
Clave InChI |
PQANRIYIDCOLTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362626.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
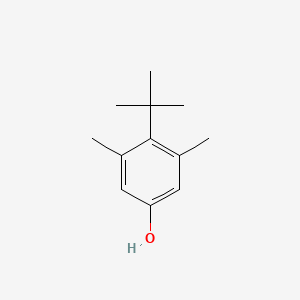
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362637.png)

![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)
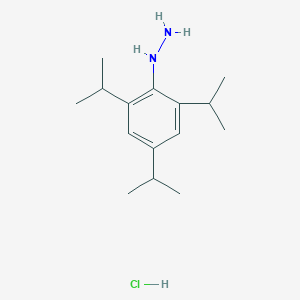
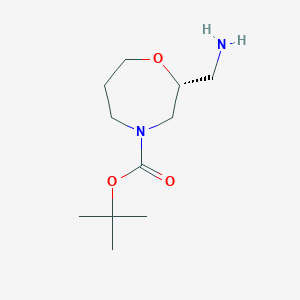


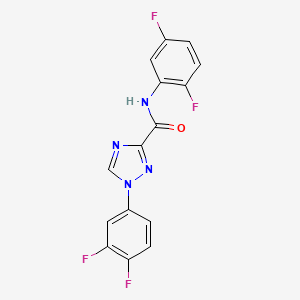
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
